molecular formula C13H21ClN2O5 B7932085 1-O-tert-butyl 2-O-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate

1-O-tert-butyl 2-O-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate

Cat. No.: B7932085
M. Wt: 320.77 g/mol
InChI Key: JNMFXNMZAZAYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-tert-butyl 2-O-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate is a synthetic organic compound It is characterized by the presence of a piperazine ring substituted with a chloro-acetyl group and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 2-O-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate typically involves the following steps:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Chloro-acetyl Group: The chloro-acetyl group is introduced by reacting the piperazine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Esterification: The ester groups are introduced by reacting the intermediate with tert-butyl alcohol and methyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloro-acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the chloro-acetyl group can yield the corresponding alcohol.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-O-tert-butyl 2-O-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The chloro-acetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-acetyl)-piperazine-1,2-dicarboxylic acid methyl ester
  • 4-(2-Chloro-acetyl)-piperazine-1,2-dicarboxylic acid tert-butyl ester

Uniqueness

The presence of both tert-butyl and methyl ester groups in 1-O-tert-butyl 2-O-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate provides unique steric and electronic properties. This dual ester functionality can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O5/c1-13(2,3)21-12(19)16-6-5-15(10(17)7-14)8-9(16)11(18)20-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMFXNMZAZAYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.